2-Hydroxy-3-(3-methoxyphenyl)propanoic acid
Overview
Description
2-Hydroxy-3-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of propanoic acid, featuring a hydroxy group and a methoxyphenyl group attached to the propanoic acid backbone
Mechanism of Action
Mode of Action
It is known that the compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid . This suggests that it may interact with its targets in a manner similar to other gut microbiota metabolites.
Biochemical Pathways
It is known that the compound is a metabolite of 4-hydroxy-3-methoxycinnamic acid, which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . This suggests that it may affect similar biochemical pathways as other hydroxycinnamic acid derivatives.
Result of Action
Some studies suggest that it may have beneficial effects such as antidiabetic properties, anticancer activities, and cognitive function improvement .
Action Environment
It is known that the compound is a metabolite produced by the gut microbiota , suggesting that factors affecting the gut microbiota, such as diet and antibiotic use, may influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-(3-methoxyphenyl)propanoic acid can be synthesized through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas . This method ensures high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3-methoxyphenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 2-oxo-3-(3-methoxyphenyl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(3-methoxyphenyl)propanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-Hydroxy-3-(3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Similar structure but with the methoxy group in a different position.
Vanillactic acid: Contains a hydroxy and methoxy group on the phenyl ring, similar to 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid.
3-(2-Methoxyphenyl)propionic acid: Similar structure but lacks the hydroxy group.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of hydroxy and methoxy groups on the phenyl ring makes it particularly effective as an antioxidant and anti-inflammatory agent.
Properties
IUPAC Name |
2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKBGDTVNFDPRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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